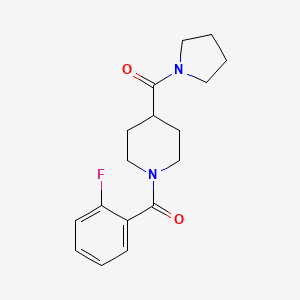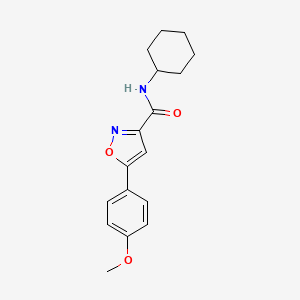
N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as JNJ-39393406, is a novel compound that has been developed as a potential therapeutic agent for various neurological disorders. This compound belongs to the class of isoxazolecarboxamides, and it is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2).
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide involves the positive allosteric modulation of mGluR2. This receptor is a G protein-coupled receptor that is predominantly expressed in the presynaptic terminals of neurons. When activated, mGluR2 inhibits the release of glutamate, which is the primary excitatory neurotransmitter in the brain. By modulating this receptor, N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide can enhance the inhibitory effects of mGluR2 and reduce the excessive release of glutamate, thereby restoring the balance of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to increase the activity of mGluR2 in the brain, which is associated with a reduction in glutamate release. This effect is thought to underlie the therapeutic potential of N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in various neurological disorders. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is its selectivity for mGluR2. This selectivity allows for a more targeted approach to modulating glutamate neurotransmission in the brain, which may reduce the risk of side effects associated with non-selective compounds. However, one limitation of N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is its relatively low potency, which may limit its efficacy in certain neurological disorders.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide. One potential direction is the development of more potent analogs of the compound, which may improve its efficacy in treating neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the therapeutic effects of N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Aplicaciones Científicas De Investigación
N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction. The compound has been shown to modulate the activity of mGluR2, which is involved in the regulation of glutamate neurotransmission in the brain. By modulating this receptor, N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has the potential to restore the balance of neurotransmitters in the brain and improve symptoms associated with these disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-9-7-12(8-10-14)16-11-15(19-22-16)17(20)18-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASSULCWXIBNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4851499.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4851500.png)
![N-(2-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4851505.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4851512.png)
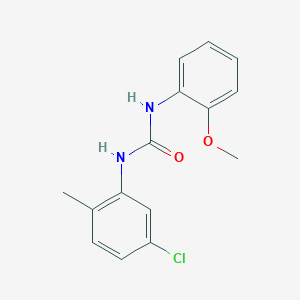
![2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4851516.png)
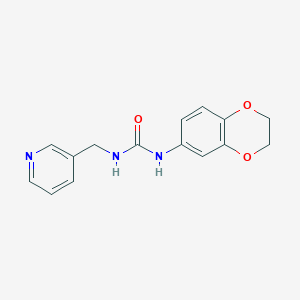
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851519.png)
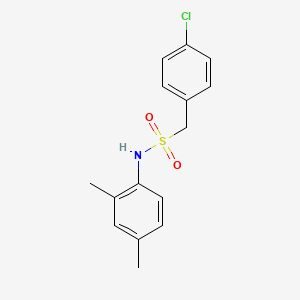
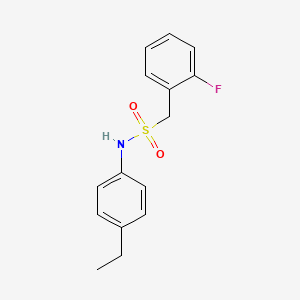
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4851559.png)
![N-(3-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4851568.png)
![isopropyl 2-{[3-(4-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4851577.png)
